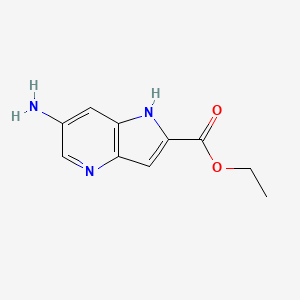

6-Amino-4-azaindole-2-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-4-7-8(13-9)3-6(11)5-12-7/h3-5,13H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLQYRIUXWWSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

- Starting Material: 3-Amino-4-methylpyridine derivatives.

- Reagents: Carboxylic esters (ethyl esters), strong bases like sec-butyllithium (sec-BuLi).

- Conditions: Room temperature lithiation, followed by condensation to form the azaindole core.

Research Findings:

- A 2005 study demonstrated that dilithiation of 3-amino-4-picoline with sec-BuLi, followed by reaction with esters, yields 2-substituted 6-azaindoles efficiently.

- The process involves dianion formation, which then undergoes electrophilic attack by ester groups, leading to cyclization and formation of the heterocyclic core.

Key Data:

| Step | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Lithiation | sec-BuLi | Room temp | Dianion | — | |

| Cyclization | Ester | Ambient | 6-Azaindole derivative | Good |

Electrophilic Cyclization of 3-Amino-4-Methylpyridines

Another significant method involves electrophilic cyclization via 4-1 cyclization of 3-amino-4-methylpyridines using electrophilic agents like TFAA (trifluoroacetic anhydride), which facilitates ring closure.

Method Overview:

- Starting Material: 3-Amino-4-methylpyridine derivatives.

- Reagents: TFAA, heat (~80°C).

- Outcome: Formation of 6-azaindoles with subsequent functionalization.

Research Findings:

Data Table:

| Step | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Cyclization | TFAA | ~80°C | 6-Azaindole-2-carboxylic acid | Variable | Hydrolysis control critical |

Oxidative Conversion from 7-Azaindole

A method involves oxidation of 7-azaindole derivatives to introduce the carboxylic acid functionality, followed by esterification.

Method Overview:

- Starting Material: 7-Azaindole.

- Reagents: Hydrogen peroxide, acyl chlorides, or POCl₃.

- Conditions: Mild oxidation, followed by esterification.

Research Findings:

Data Table:

| Step | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ | Room temp | 7-Azaindole-2-carboxylic acid | High | Followed by esterification |

One-Step Synthesis from 3-Amino-4-picolines

Recent advances include direct one-step syntheses starting from 3-amino-4-picolines, utilizing electrophilic cyclization and subsequent esterification in a single process.

Research Findings:

Data Table:

| Step | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reduction | Hydrogen / Pd | Room temp | Aminoindole | — | |

| Cyclization | Esterification agents | Mild | Ethyl ester | Good |

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 3-amino-4-methylpyridines with esters | 3-Amino-4-methylpyridine derivatives | sec-BuLi, esters | Room temperature, inert atmosphere | High yields, scalable | Requires handling of reactive organolithium reagents |

| Electrophilic cyclization with TFAA | 3-Amino-4-methylpyridine | TFAA, heat | ~80°C | Efficient formation of heterocycle | Hydrolysis control needed |

| Oxidation of 7-azaindole derivatives | 7-Azaindole | Hydrogen peroxide | Room temperature | Direct oxidation pathway | May require purification steps |

| One-step from 3-amino-4-picolines | 3-Amino-4-picolines | Various reagents | Multi-step adapted process | Suitable for large-scale | Complex multi-step procedures |

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-azaindole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Amino-4-azaindole-2-carboxylic acid ethyl ester serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Biology

Biologically, this compound has been investigated for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development. Key areas of interest include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer metabolism and bacterial resistance mechanisms.

- Receptor Binding : It may bind to receptors involved in signaling pathways, influencing cellular responses.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.

- Antiviral Properties : Research indicates potential effectiveness against viral infections.

- Antimicrobial Effects : The compound has shown activity against certain bacterial strains.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study 2 | Antiviral Properties | Showed effectiveness against influenza virus in vitro with a notable reduction in viral load. |

| Study 3 | Antimicrobial Effects | Exhibited bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). |

Mechanism of Action

The mechanism of action of 6-Amino-4-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Chloro-4-azaindole-2-carboxylic Acid Ethyl Esters

Key Differences :

- Substituent: The amino group (-NH₂) in the target compound replaces the chlorine atom in 6-chloro-4-azaindole-2-carboxylic acid ethyl ester.

- Electronic Effects: The amino group is electron-donating, increasing electron density on the azaindole ring, whereas chlorine is electron-withdrawing.

- Polarity and Solubility: The amino group enhances polarity and water solubility compared to the chloro analog, which has a higher LogP (2.64 vs. ~1.5–2.0 estimated for the amino derivative) .

Data Comparison :

Ethyl 6-Amino-2-(Trifluoromethyl)pyrimidine-4-carboxylate

Key Differences :

- Core Structure : Pyrimidine (6-membered ring with two nitrogens) vs. azaindole (fused bicyclic system).

- Substituents: The trifluoromethyl (-CF₃) group in the pyrimidine derivative introduces strong electron-withdrawing effects and lipophilicity, contrasting with the azaindole’s amino group.

- Reactivity : The pyrimidine core may engage in different hydrogen-bonding interactions compared to azaindole, affecting binding affinity in drug targets .

Data Comparison :

Ethyl 2-Amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Key Differences :

- Heterocyclic Core: Thienopyrimidine (sulfur-containing fused ring) vs. azaindole.

- Substituents: Chlorine at position 4 vs. amino at position 4.

- Bioactivity: Thienopyrimidines are explored for anticancer activity, while azaindoles are prioritized in kinase inhibitor design .

Data Comparison :

Myristic Acid Ethyl Ester

Key Differences :

Biological Activity

6-Amino-4-azaindole-2-carboxylic acid ethyl ester (CAS: 1260382-21-5) is a compound belonging to the class of azaindoles, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula of this compound is CHNO, with a molar mass of approximately 205.21 g/mol. Its structure includes an amino group, an azaindole framework, and a carboxylic acid ethyl ester moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer metabolism and bacterial resistance mechanisms.

- Receptor Binding : The compound may bind to receptors involved in signaling pathways, influencing cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may act as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Preliminary studies have indicated effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

These results highlight the potential of this compound in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies

- In Vivo Efficacy : A study conducted on mouse models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest in tumor cells.

- Synergistic Effects : Research has explored the synergistic effects of this compound when combined with existing chemotherapeutics. In one study, co-administration with doxorubicin enhanced anticancer efficacy while reducing the required dose of doxorubicin, thereby minimizing side effects.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Indole Core : Reaction of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions.

- Functionalization : Introduction of the amino and carboxylic acid groups through selective reactions.

These methods are optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-4-azaindole-2-carboxylic acid ethyl ester, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves condensation reactions between aminothiazolone derivatives and formyl-indole carboxylates under acidic reflux conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylate with sodium acetate in acetic acid (3–5 hours) yields crystalline intermediates, which are purified via recrystallization (e.g., DMF/acetic acid mixtures) . Temperature and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) are critical to minimize side products. Post-synthesis washing with acetic acid, ethanol, and ether enhances purity.

Q. How is the compound characterized post-synthesis, and which analytical techniques are most reliable?

- Methodological Answer : Characterization typically combines spectroscopic and chromatographic methods:

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, NH₂ bends) using standards from NIST databases .

- HPLC : Assesses purity via reverse-phase columns (C18) with UV detection at λ = 254 nm.

- NMR : ¹H/¹³C NMR resolves azaindole ring protons (δ 6.5–8.5 ppm) and ester carbonyls (δ ~165 ppm). Consistency with literature data is essential to confirm structure .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The ethyl ester group enhances organic solubility (e.g., in DMSO, methanol), enabling reactions in polar aprotic solvents. However, poor aqueous solubility complicates biological assays. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in buffered solutions is recommended. Solubility profiles should be validated via turbidimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield, particularly for scale-up?

- Methodological Answer : Stepwise reagent addition (e.g., azodicarboxylic acid dipotassium salt in methanol) and temperature gradients (e.g., ice bath to 30°C) reduce exothermic side reactions . Kinetic studies using in-situ FTIR or LC-MS can identify rate-limiting steps. For scale-up, continuous flow reactors with controlled residence times improve reproducibility .

Q. How should researchers address contradictions in spectral data between synthesis batches?

- Methodological Answer : Contradictions often arise from residual solvents or tautomeric forms (e.g., keto-enol equilibria). Strategies include:

- Comparative Analysis : Overlay NMR/IR spectra with prior batches and reference standards .

- Statistical Validation : Use principal component analysis (PCA) to detect outliers in spectral datasets .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities .

Q. What mechanistic strategies are used to study the compound’s reactivity in nucleophilic or enzymatic environments?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C at the ester carbonyl to track hydrolysis via NMR .

- Enzyme Kinetics : Use Michaelis-Menten assays with serine hydrolases (e.g., esterases) to quantify catalytic efficiency (kₐₜ/Kₘ).

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic sites for nucleophilic attack .

Q. How to design assays for evaluating its biological activity while minimizing non-specific interactions?

- Methodological Answer :

- Negative Controls : Include structurally similar esters (e.g., methyl instead of ethyl) to assess specificity.

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀ values.

- Counter-Screens : Test against unrelated targets (e.g., kinases) to rule off-target effects .

Data Analysis and Interpretation

Q. What statistical methods are critical for validating experimental results?

- Methodological Answer :

- t-Tests/ANOVA : Compare yields or activity between experimental groups (p < 0.05).

- Error Propagation : Quantify uncertainty in purity assays via standard deviation across triplicates .

- Regression Analysis : Correlate reaction parameters (e.g., temperature) with yield using R² values .

Q. How to reconcile discrepancies between experimental data and published literature?

- Methodological Answer :

- Systematic Review : Tabulate literature data (e.g., melting points, spectral peaks) alongside experimental results to identify trends .

- Replicate Key Studies : Repeat prior synthetic protocols to isolate variables (e.g., solvent grade, humidity).

- Meta-Analysis : Use software like RevMan to assess heterogeneity across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.